N-(3-fluorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
N-(3-fluorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a carboxamide moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of 3-fluoroaniline with 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-fluorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized chromene derivatives.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as monoamine oxidase B (MAO-B) or 5-lipoxygenase, leading to the modulation of biochemical pathways involved in inflammation, cancer, and other diseases. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(3-fluorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
- N-(3-chlorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- N-(3,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- N-(3-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
These compounds share a similar chromene core structure but differ in the substituents on the phenyl ring
Properties
Molecular Formula |
C20H12FNO3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C20H12FNO3/c21-13-5-3-6-14(10-13)22-19(23)17-11-16-15-7-2-1-4-12(15)8-9-18(16)25-20(17)24/h1-11H,(H,22,23) |
InChI Key |
DVNHSORDZOONNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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